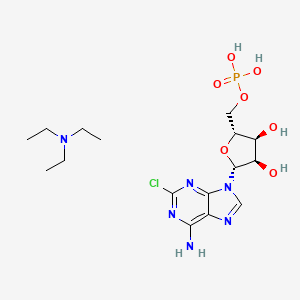
2-Chloroadenosine 5'-Monophosphate Ditriethylamine Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is a chemical compound with the molecular formula C10H13ClN5O7P . 2 C6H15N and a molecular weight of 584.046 g/mol . It is a derivative of adenosine monophosphate, where a chlorine atom replaces one of the hydrogen atoms in the adenine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt typically involves the chlorination of adenosine 5’-monophosphate. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom. The resulting product is then reacted with triethylamine to form the ditriethylamine salt .
Industrial Production Methods
Industrial production of 2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt has a wide range of applications in scientific research:
Mechanism of Action
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt exerts its effects primarily through the modulation of adenosine receptors. The compound binds to these receptors, influencing various cellular signaling pathways. This interaction can lead to changes in cellular metabolism, gene expression, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroadenosine: A closely related compound where the phosphate group is absent.
Adenosine 5’-Monophosphate: The parent compound without the chlorine substitution.
2-Chloro-5’-adenylic Acid: Another derivative with similar structural features.
Uniqueness
2-Chloroadenosine 5’-Monophosphate Ditriethylamine Salt is unique due to its specific substitution pattern and the presence of the triethylamine salt. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C16H28ClN6O7P |
|---|---|
Molecular Weight |
482.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine |
InChI |
InChI=1S/C10H13ClN5O7P.C6H15N/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21;1-4-7(5-2)6-3/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21);4-6H2,1-3H3/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
IUOHPCCQBWKLON-GWTDSMLYSA-N |
Isomeric SMILES |
CCN(CC)CC.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N |
Canonical SMILES |
CCN(CC)CC.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13419380.png)
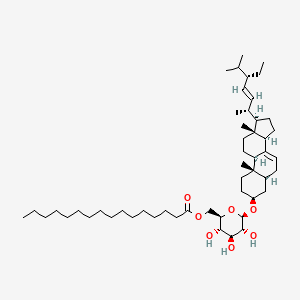
![(3-Methylaminopropyl)-5H-dibenz[b,f]azepine Hydrochloride](/img/structure/B13419401.png)
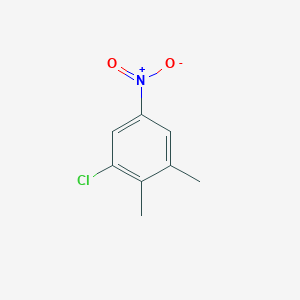
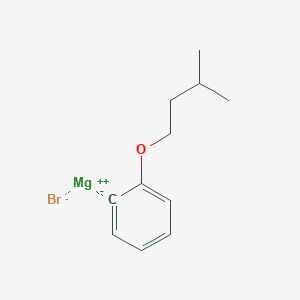
![disodium;(2S,3S,4S,5R,6R)-6-[[(3R,5R,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxylatobutan-2-yl]-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13419416.png)
![Glycine, N-ethyl-N-[(pentadecafluoroheptyl)sulfonyl]-, sodium salt](/img/structure/B13419421.png)

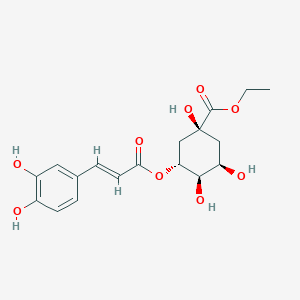
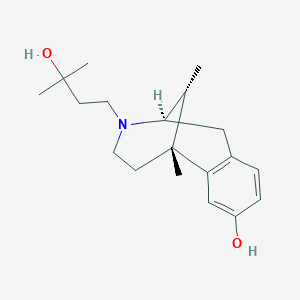
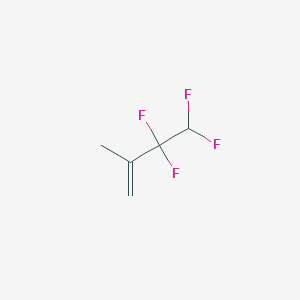
![N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13419459.png)
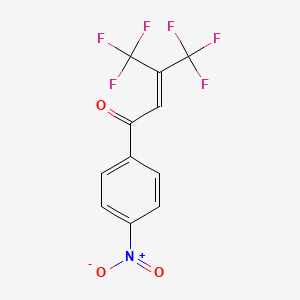
![N-(2-chlorophenyl)-3-[(4-fluorophenyl)methyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide](/img/structure/B13419470.png)
